Calycopterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

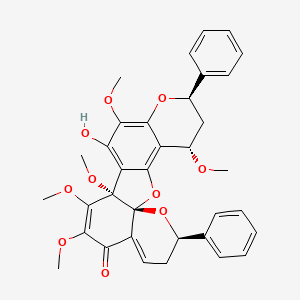

Calycopterone, also known as this compound, is a useful research compound. Its molecular formula is C35H34O10 and its molecular weight is 614.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Calycopterone has been reported to exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound operates through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. It affects the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival.

-

In Vitro Studies :

- In studies involving human tumor cell lines, this compound demonstrated notable efficacy against solid tumors, with IC50 values indicating potent activity .

- A specific study reported that this compound effectively inhibited the proliferation of KRAS-mutated A549 lung cancer cells, showcasing its potential as a therapeutic agent for lung cancer.

-

In Vivo Studies :

- Animal models treated with this compound showed significant tumor regression in xenograft models of breast cancer, suggesting its potential for clinical application in combination therapies.

Antioxidant Properties

This compound has demonstrated strong antioxidant activity, which is critical in protecting cells from oxidative stress.

- Radical Scavenging Activity :

Hepatoprotective Effects

The hepatoprotective properties of this compound are significant, especially in models of liver damage.

- Mechanism : The compound appears to restore liver function by reducing elevated levels of liver enzymes (ALP, AST, ALT) induced by hepatotoxic agents like atorvastatin and clopidogrel .

- Case Studies :

Antidiabetic Activity

This compound has shown promise in managing diabetes through its effects on blood glucose levels.

- Study Findings : In streptozotocin-induced diabetic rats, treatment with hydroalcoholic extracts containing this compound resulted in significant reductions in blood glucose levels over two weeks. The treated groups exhibited improved glycemic control compared to untreated controls .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

| Application | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | Significant cytotoxicity | Induction of apoptosis; inhibition of PI3K/Akt/mTOR |

| Antioxidant | Strong radical scavenging | Scavenging superoxide and hydroxyl radicals |

| Hepatoprotective | Restoration of liver function | Reduction of liver enzyme levels |

| Antidiabetic | Blood glucose reduction | Modulation of oxidative stress |

Eigenschaften

Molekularformel |

C35H34O10 |

|---|---|

Molekulargewicht |

614.6 g/mol |

IUPAC-Name |

(1R,5S,7R,13S,20R)-11-hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one |

InChI |

InChI=1S/C35H34O10/c1-38-24-18-23(20-14-10-7-11-15-20)43-30-25(24)29-26(28(37)31(30)39-2)34(42-5)33(41-4)32(40-3)27(36)21-16-17-22(44-35(21,34)45-29)19-12-8-6-9-13-19/h6-16,22-24,37H,17-18H2,1-5H3/t22-,23-,24+,34+,35-/m1/s1 |

InChI-Schlüssel |

CRTQTCGLSVSTRI-ZXTJMZMPSA-N |

Isomerische SMILES |

CO[C@H]1C[C@@H](OC2=C(C(=C3C(=C12)O[C@@]45[C@]3(C(=C(C(=O)C4=CC[C@@H](O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7 |

Kanonische SMILES |

COC1CC(OC2=C(C(=C3C(=C12)OC45C3(C(=C(C(=O)C4=CCC(O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7 |

Synonyme |

calycopterone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.